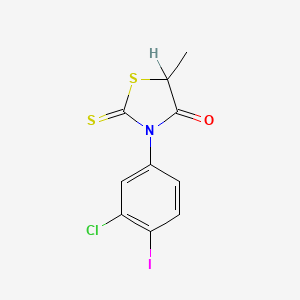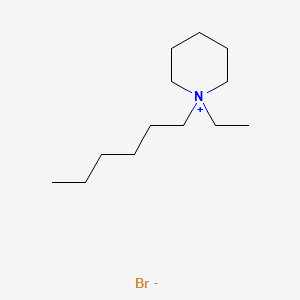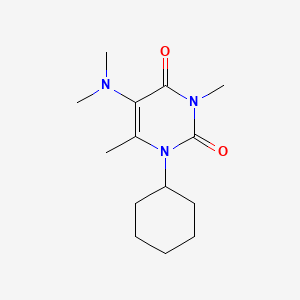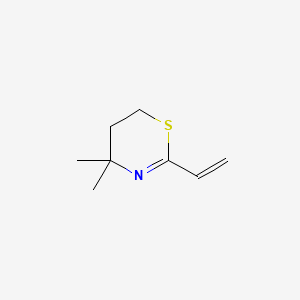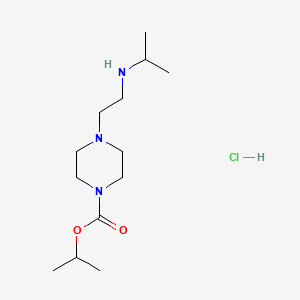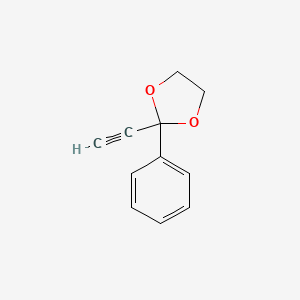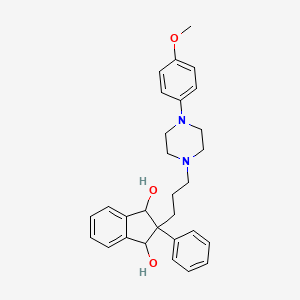![molecular formula C9H16O4 B14689908 1,6,8,13-Tetraoxaspiro[6.6]tridecane CAS No. 24472-03-5](/img/structure/B14689908.png)
1,6,8,13-Tetraoxaspiro[6.6]tridecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6,8,13-Tetraoxaspiro[6.6]tridecane is a chemical compound with the molecular formula C₉H₁₆O₄. It is characterized by its unique spiro structure, which includes two seven-membered rings and four ether linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,6,8,13-Tetraoxaspiro[6.6]tridecane typically involves the reaction of appropriate diols with formaldehyde under acidic conditions. The reaction proceeds through the formation of intermediate hemiacetals, which subsequently undergo cyclization to form the spiro compound. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal reaction conditions, and efficient separation and purification of the product. The use of advanced techniques such as distillation and crystallization ensures high purity and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions
1,6,8,13-Tetraoxaspiro[6.6]tridecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ether linkages to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ether linkages, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as halides and amines are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various carbonyl compounds, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,6,8,13-Tetraoxaspiro[6.6]tridecane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,6,8,13-Tetraoxaspiro[6.6]tridecane involves its interaction with molecular targets through its ether linkages and spiro structure. These interactions can lead to the formation of stable complexes with various biomolecules, influencing biological pathways and processes. The specific molecular targets and pathways involved depend on the context of its application, such as in medicinal chemistry or material science .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dioxane: A simpler ether compound with two oxygen atoms in a six-membered ring.
1,3,5,7-Tetraoxaspiro[5.5]undecane: A related spiro compound with a different ring size and oxygen arrangement.
Crown Ethers: Compounds with multiple ether linkages forming a ring structure.
Uniqueness
1,6,8,13-Tetraoxaspiro[6.6]tridecane is unique due to its specific spiro structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes and undergo various chemical reactions makes it valuable in research and industrial applications .
Propiedades
Número CAS |
24472-03-5 |
|---|---|
Fórmula molecular |
C9H16O4 |
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
1,6,8,13-tetraoxaspiro[6.6]tridecane |
InChI |
InChI=1S/C9H16O4/c1-2-6-11-9(10-5-1)12-7-3-4-8-13-9/h1-8H2 |
Clave InChI |
TUGUKOIKPZXEDI-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC2(OC1)OCCCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


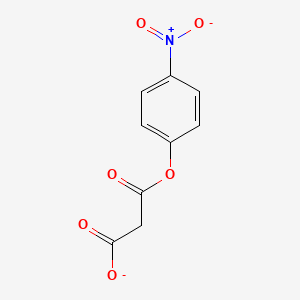
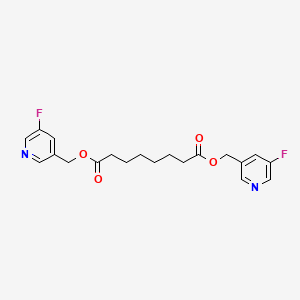
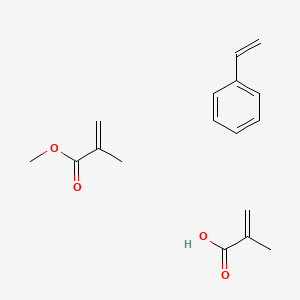
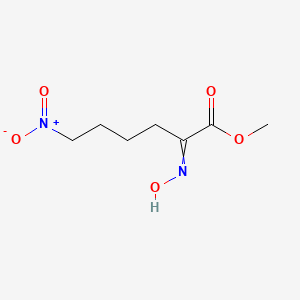
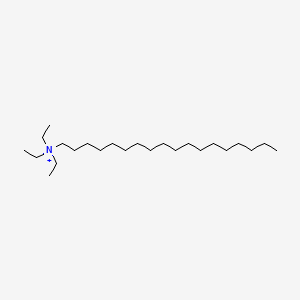
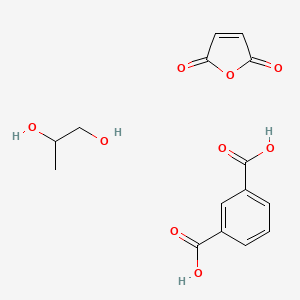
![2-[3-(oxolan-2-yl)propyl]guanidine;sulfuric acid](/img/structure/B14689874.png)
